Product packaging for (2S)-2-amino-N-ethylpropanamide(Cat. No.:CAS No. 71773-95-0)

(2S)-2-amino-N-ethylpropanamide

Cat. No.: B8810913
CAS No.: 71773-95-0
M. Wt: 116.16 g/mol
InChI Key: SKPCTMWFLGENTL-BYPYZUCNSA-N
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Description

Contextualizing (2S)-2-amino-N-ethylpropanamide as a Chiral Amide

This compound is classified as a chiral amide. This designation stems from its molecular architecture, which is derived from the natural amino acid L-alanine. The "S" in its name denotes the specific stereochemical configuration at the alpha-carbon (the carbon atom adjacent to the carbonyl group), which is a key feature of its chirality. Chirality, or the property of "handedness," is fundamental in biological systems, as receptors, enzymes, and other biological targets are themselves chiral. nih.gov Consequently, the interaction of drug molecules with these targets is highly dependent on their stereochemistry. nih.gov

The structure of this compound consists of a propanamide backbone with an amino group at the second carbon (the alpha-carbon) and an ethyl group attached to the amide nitrogen. This arrangement makes it a derivative of L-alanine where the carboxylic acid has been converted to an N-ethylamide. Chiral amides are a significant class of molecules in organic synthesis, often synthesized from chiral sources to be used as intermediates in the creation of more complex molecules. rsc.org

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound N/A
Molecular Formula C₅H₁₂N₂O N/A
Molecular Weight 116.16 g/mol N/A
CAS Number 71773-95-0 N/A
Canonical SMILES CCNC(=O)C@HN N/A

| InChI Key | SKPCTMWFLGENTL-BYPYZUCNSA-N | N/A |

Significance of this compound as a Chiral Building Block in Contemporary Organic Synthesis

Chiral building blocks are essential tools in modern organic synthesis, particularly for the development of pharmaceuticals. More than half of all drugs are chiral compounds, and their biological effects are often enantiomer-specific. nih.gov The use of pre-defined chiral molecules, or "chiral building blocks," allows chemists to construct complex, stereochemically pure target molecules without the need for difficult separation of enantiomers later in the synthesis. nih.gov

Amino acids and their derivatives are a primary source of chiral building blocks due to their natural abundance, high optical purity, and versatile functional groups. This compound fits perfectly within this paradigm. Its primary amine and amide functionalities offer reactive sites for further molecular elaboration, while its inherent chirality, derived from L-alanine, can direct the stereochemical outcome of subsequent reactions. This process, known as asymmetric synthesis, is a cornerstone of modern drug discovery. acs.org

The significance of small chiral amino amides like this compound is underscored by the role of similar compounds in pharmaceutical manufacturing. For instance, the closely related compound (S)-2-aminobutanamide is a key intermediate in the synthesis of Levetiracetam, a widely used antiepileptic drug. google.com The synthesis of Levetiracetam often involves the preparation of this chiral amino amide intermediate from starting materials like L-methionine or through the resolution of a racemic mixture. nih.gove3s-conferences.org This highlights the industrial relevance and value of this class of chiral building blocks. By analogy, this compound serves as a valuable synthon for creating libraries of new chemical entities for drug screening.

Current Research Trajectories and Future Prospects for this compound

Current research involving chiral amino amides is multifaceted, focusing on both the development of new synthetic methodologies and the discovery of novel therapeutic agents. One major trajectory is the incorporation of these building blocks into peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. The N-ethyl group in this compound, for example, can modify the hydrogen-bonding network and conformational properties compared to a simple peptide bond, which can be exploited in drug design.

Another active area of research is in organocatalysis, where small chiral organic molecules are used to catalyze stereoselective reactions. While specific catalytic applications for this compound are not yet widely documented, derivatives of amino acids and their amides are frequently employed as ligands or catalysts themselves.

Future prospects for this compound are closely tied to the broader trends in medicinal chemistry and materials science. The search for new drugs, particularly for neurological disorders, continues to drive demand for novel chiral building blocks. mdpi.comnih.gov The development of alaninamide derivatives as potential antiseizure and antinociceptive therapies illustrates the potential of this chemical class. As synthetic methods become more advanced, the modular nature of compounds like this compound will allow for its use in combinatorial chemistry to rapidly generate and test new drug candidates. Furthermore, the principles of chiral metabolomics are revealing the important roles of D-amino acids and their derivatives in neurological processes, suggesting that both enantiomers of amino amides could become subjects of intense study as potential biomarkers or therapeutics. mdpi.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-ethylalaninamide
L-alanine
(S)-2-aminobutanamide
Levetiracetam

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B8810913 (2S)-2-amino-N-ethylpropanamide CAS No. 71773-95-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71773-95-0

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(2S)-2-amino-N-ethylpropanamide

InChI

InChI=1S/C5H12N2O/c1-3-7-5(8)4(2)6/h4H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1

InChI Key

SKPCTMWFLGENTL-BYPYZUCNSA-N

Isomeric SMILES

CCNC(=O)[C@H](C)N

Canonical SMILES

CCNC(=O)C(C)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2s 2 Amino N Ethylpropanamide and Its Stereoisomers

Enantioselective Approaches to α-Amino Amide Synthesis.

The selective synthesis of a single enantiomer of a chiral molecule is a fundamental challenge in organic chemistry. For α-amino amides, several powerful strategies have emerged, including asymmetric synthesis, biocatalysis, and chemo-enzymatic methods.

Asymmetric Synthesis Strategies for (2S)-2-amino-N-ethylpropanamide.

Asymmetric synthesis aims to create a specific stereoisomer from achiral or racemic starting materials. acs.org For the synthesis of this compound, this involves the stereoselective introduction of the amine group or the stereocontrolled formation of the amide bond.

One notable approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, rhodium(II) N-(arylsulfonyl)prolinate has been effectively used in the asymmetric cyclopropanation of vinyldiazomethanes, which can be precursors to chiral amino acids. emory.edu The choice of ligand on the metal catalyst is crucial for achieving high enantioselectivity. emory.edu Another strategy is the enantioselective addition of nucleophiles to imines, a method that has been successfully applied to the synthesis of α,β-disubstituted-β-amino acids. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. acs.org Chiral phosphoric acid catalysts, for example, can facilitate multicomponent reactions to produce β-amino amides with high enantioselectivity. thieme-connect.com These methods offer a modular and efficient route to a wide range of chiral amino amides. thieme-connect.com

Table 1: Comparison of Asymmetric Synthesis Strategies

Strategy Catalyst/Reagent Key Features Reference
Catalytic Asymmetric Amination Iron-based catalysts Direct C-H amination of carboxylic acids. researchgate.net
Organocatalytic Multicomponent Reaction Chiral phosphoric acid Stereoconvergent synthesis of β-amino amides. thieme-connect.com

Biocatalytic Routes for Enantiopure Amides.

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity. rsc.org This approach is particularly advantageous for the synthesis of enantiopure compounds due to the inherent chirality of enzymes. rsc.org

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic amines. rsc.org In this process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the unreacted, enantiopure amine. rsc.org For example, Candida antarctica lipase (B570770) B (CAL-B) is a widely used lipase for amidation reactions. rsc.org

Another biocatalytic approach is the use of nitrile hydratases, which can convert nitriles to amides under mild conditions. nih.gov This method can be combined with other enzymatic or chemical steps to produce chiral amides. Furthermore, transaminases are being explored for the chiral amination of keto acids to produce α-amino acids, which can then be converted to the corresponding amides. researchgate.net

Chemo-Enzymatic Combinations for Stereocontrolled Synthesis.

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve efficient and stereocontrolled synthesis. nih.gov This approach often involves using an enzyme to create a key chiral intermediate, which is then further elaborated using chemical methods. nih.gov

A powerful example is the combination of a nitrile hydratase with a metal-catalyzed N-arylation reaction in a one-pot process. nih.gov This allows for the synthesis of N-aryl amides from nitriles and aryl halides in a single step, avoiding the need for protecting groups. nih.gov Another strategy involves the enzymatic resolution of a racemic starting material, followed by chemical modification of the resulting enantiopure compound. waseda.jp This hybrid approach allows for the synthesis of a wider variety of chiral amides than what is achievable by purely enzymatic methods. waseda.jp

Conventional and Contemporary Amide Bond Formation Techniques.

The formation of the amide bond is a cornerstone of organic synthesis. While conventional methods remain prevalent, new techniques are continually being developed to improve efficiency and sustainability.

Activation and Coupling Strategies for this compound Precursors.

The formation of an amide bond typically requires the activation of the carboxylic acid component. bachem.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). bachem.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and improve coupling efficiency. bachem.com

A simple laboratory-scale synthesis of this compound could involve the reaction of (S)-alanine with ethylamine (B1201723) in the presence of a coupling agent like DCC. vulcanchem.com Another approach involves the catalytic hydrogenation of a nitro-precursor followed by N-ethylation.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive Key Features Reference
DCC HOBt Widely used, effective for many applications. bachem.com
EDC HOBt, Oxyma Water-soluble carbodiimide, easy workup. bachem.com
HATU DIPEA High coupling efficiency, low racemization. nih.gov

Peptide Coupling Methodologies in the Synthesis of this compound-containing Peptides.

The synthesis of peptides containing this compound at the C-terminus requires specialized coupling strategies. Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides. nih.govyoutube.com In SPPS, the C-terminal amino acid is attached to a solid support, and subsequent amino acids are added in a stepwise manner. youtube.com

The choice of coupling reagent is critical for efficient peptide synthesis. bachem.com Reagents like HATU and PyBOP are often preferred for their high coupling efficiency and low rates of racemization. nih.gov For the synthesis of peptides containing this compound, the amide can be pre-formed and then coupled to the growing peptide chain, or the ethylamide can be introduced after the peptide has been assembled.

Native chemical ligation (NCL) is another powerful technique for the synthesis of larger peptides and proteins. ethz.ch This method involves the chemoselective reaction of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond. ethz.ch While not directly applicable to the synthesis of a C-terminal ethylamide, variations of this chemistry could potentially be adapted for this purpose.

Synthesis of Diverse Chemical Analogs and Derivatives of Propanamides

The synthesis of propanamide derivatives and their incorporation into more complex molecular architectures represents a significant area of research in medicinal chemistry and drug discovery. Methodologies for creating diverse analogs range from direct N-substitution to the construction of elaborate macrocyclic structures, enabling the exploration of vast chemical space and the fine-tuning of biological activity.

Exploration of N-Substituted Propanamide Scaffolds

The amide bond is a cornerstone of many biologically active molecules. The exploration of N-substituted propanamide scaffolds involves the synthesis of a wide array of derivatives by modifying the substituent on the amide nitrogen. This strategy is fundamental in medicinal chemistry for developing new therapeutic agents. nih.gov The synthesis of such scaffolds often begins with a carboxylic acid, like propanoic acid, which is then coupled with various primary or secondary amines to form the corresponding N-substituted propanamide. fiveable.me

A common and versatile method for forming the amide bond is through the use of coupling agents. For instance, N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent that facilitates the reaction between a carboxylic acid and an amine, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach has been successfully employed to synthesize a series of propanamide-sulfonamide conjugates by coupling naproxen (B1676952) (a propanoic acid derivative) with various sulfa drugs. nih.gov This method highlights a one-step coupling reaction that is efficient for generating a library of N-substituted amides. nih.gov

Another strategy involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as a methyl ester. This ester can then undergo amidification with an appropriate amine to yield the desired N-substituted propanamide derivative. This two-step process provides an alternative route for synthesizing pro-drugs of nonsteroidal anti-inflammatory drugs (NSAIDs) that contain a propanoic acid moiety. google.com The goal of such a strategy is often to mask the acidic group, potentially altering the compound's pharmacokinetic profile. google.com

The versatility of these synthetic routes allows for the creation of a diverse set of molecules from readily available starting materials. nih.gov The choice of the amine component is crucial as it directly influences the chemical and physical properties of the resulting propanamide scaffold.

Table 1: Synthetic Approaches to N-Substituted Propanamide Scaffolds

Starting Material (Propanoic Acid Derivative)Coupling Partner (Amine)Coupling MethodCatalyst/ReagentResulting Scaffold Type
NaproxenSulfa drugs (e.g., sulfanilamide, sulfathiazole)Direct Amide CouplingDCC, DMAPPropanamide-Sulfonamide Conjugates nih.gov
NSAIDs with carboxylic acid groupVarious aminesEsterification followed by AmidificationNot specifiedAmide Derivatives of NSAIDs google.com
Propanoic acidAmmonia or primary/secondary aminesCondensation ReactionHeatSimple N-Alkyl Propanamides fiveable.me

Macrocyclization Strategies for Propanamide-Containing Peptidomimetics

Macrocyclization is a powerful strategy used to enhance the therapeutic properties of peptides and create peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.govrsc.org By constraining the conformation of a linear peptide precursor containing a propanamide or related amino acid residue, macrocyclization can improve stability against enzymatic degradation, increase receptor affinity and selectivity, and enhance membrane permeability. nih.govrsc.org A variety of chemical reactions can be employed to achieve macrocyclization. rsc.org

Traditional lactam formation, which creates an amide bond between the N-terminus and C-terminus of a peptide, is a frequently used method. nih.gov For propanamide-containing peptidomimetics, this would involve cyclizing a linear precursor where a derivative of (2S)-2-aminopropanamide is one of the residues. The success of this cyclization is often influenced by the sequence of the linear peptide, as certain amino acids can induce turns that favor the pre-cyclization conformation. uni-kiel.de

More contemporary methods offer a broader scope and milder reaction conditions. These include:

Azide-Alkyne Cycloadditions: This "click chemistry" reaction forms a stable triazole ring as the cyclic linkage. nih.gov A linear precursor would be synthesized with an azide (B81097) at one end and an alkyne at the other, and the cyclization is typically catalyzed by copper(I) or ruthenium. nih.gov This method is highly efficient and tolerant of many functional groups. nih.govnih.gov

Ring-Closing Metathesis (RCM): RCM forms a carbon-carbon double bond to close the ring. This requires the linear precursor to be functionalized with two terminal alkenes. nih.gov Grubbs' catalysts are commonly used for this transformation. The resulting alkene bond can add rigidity to the macrocycle.

Ser/Thr Ligation: This method involves the O-to-N acyl migration of a depsipeptide (a peptide with at least one ester bond). nih.gov A linear precursor is synthesized with an O-acyl isopeptide bond, often involving a serine or threonine residue. Upon cleavage from the solid support, a spontaneous cyclization occurs via amide bond formation. nih.gov

These strategies can be performed in solution or on a solid support, with the latter often simplifying purification. nih.gov The choice of macrocyclization strategy depends on the desired final structure, the chemical functionalities present in the linear precursor, and the need for sequence-independent methods. nih.gov

Table 2: Overview of Macrocyclization Strategies for Peptidomimetics

Macrocyclization StrategyBond FormedRequired Functional GroupsKey Features
Lactam FormationAmideN-terminal amine, C-terminal carboxylic acidTraditional and widely used method for head-to-tail cyclization. nih.gov
Azide-Alkyne CycloadditionTriazoleTerminal azide, Terminal alkyneHighly efficient and chemoselective "click chemistry" reaction. nih.govnih.gov
Ring-Closing Metathesis (RCM)Alkene (C=C)Two terminal alkenesForms a carbon-carbon double bond linkage, often catalyzed by ruthenium complexes. nih.gov
Ser/Thr LigationAmideN-terminal amine, C-terminal ester (depsipeptide)Involves an O-to-N acyl migration to form the cyclic amide. nih.gov
Imine FormationImineN-terminal amine, C-terminal aldehydeForms a reversible or trappable imine linkage. nih.gov

Biochemical Transformations and Enzymatic Modulations Involving 2s 2 Amino N Ethylpropanamide

Investigation of Metabolic Processing of Amino Amides

The metabolic processing of amino amides falls under the broader category of amide metabolism, which encompasses the chemical reactions and pathways involving amides within a cell. ebi.ac.ukyeastgenome.orgjax.org Amides are characterized by a carbonyl group linked to a nitrogen atom and are fundamental to biochemistry, most notably in the formation of peptide bonds that constitute proteins. numberanalytics.com

A primary metabolic fate for amides, including amino amides, is hydrolysis. libretexts.org This process, often catalyzed by enzymes, involves the cleavage of the amide bond by the addition of a water molecule. In the context of protein digestion, enzymes known as proteases catalyze the hydrolysis of peptide bonds, breaking down proteins into their constituent amino acids. numberanalytics.comlibretexts.org Similarly, the metabolic processing of (2S)-2-amino-N-ethylpropanamide would likely involve the enzymatic hydrolysis of its N-ethyl amide bond. This reaction would yield L-alanine and ethylamine (B1201723), allowing the core amino acid structure to enter cellular metabolic pools. The dysregulation of metabolic pathways involving amide-containing biomolecules has been associated with various disease states, highlighting the importance of understanding these processes. numberanalytics.com

Enzymatic Catalysis and Biotransformations with this compound

Enzymes are highly specific catalysts for biochemical reactions. The interaction of this compound with enzymes is governed by principles of molecular recognition, where the enzyme's active site complements the shape and chemical properties of the substrate.

The structure of this compound is critical for its recognition by enzymes. As a derivative of L-alanine, it is predisposed to interact with enzymes that bind and process this specific amino acid. The "(2S)" stereochemical configuration is particularly important, as enzymatic active sites are chiral and typically show high stereospecificity, preferentially binding one enantiomer over the other.

The potential for specific enzyme-substrate interaction is demonstrated in the chemo-enzymatic synthesis of the compound. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used to catalyze the amidation reaction between an L-alanine ester and ethylamine to produce this compound with high conversion rates and excellent enantiomeric excess. This demonstrates that the enzyme's active site can accommodate the substrates and facilitate the formation of the amide bond, underscoring the principle of enzyme specificity.

The propanamide structural motif is a key component in the design of various enzyme inhibitors. nih.govnih.gov Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity, and they form the basis for many therapeutic drugs. wikipedia.org The core structure of this compound makes it a candidate for investigation as a potential enzyme modulator or inhibitor.

Research has led to the development of potent enzyme inhibitors that feature a propanamide core, targeting enzymes involved in diverse physiological processes.

Table 1: Examples of Enzyme Inhibition by Propanamide-Containing Compounds

Enzyme Target Inhibitor Class Therapeutic Relevance Citations
Fatty Acid Amide Hydrolase (FAAH) N-(heteroaryl)propanamides FAAH is a key enzyme in regulating the cannabinoid signaling pathway by hydrolyzing endocannabinoids. Inhibition is a strategy for pain and inflammation management. nih.gov
Cyclooxygenase-2 (COX-2) Propanamide-sulfonamide conjugates COX-2 is an enzyme that mediates inflammation and pain. Inhibitors are used as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Role of this compound in Biochemical Pathways

The potential roles of this compound in biochemical pathways are intrinsically linked to its identity as an amino acid derivative. Its metabolism would likely intersect with central amino acid pathways and its transport across cell membranes would be a prerequisite for its intracellular activity.

Amino acids are central to metabolism, serving not only as building blocks for proteins but also as precursors for the synthesis of glucose, lipids, and various signaling molecules. nih.gov Following its potential hydrolysis into L-alanine, this compound would feed into the vast network of amino acid metabolism. nih.gov

L-alanine is a glucogenic amino acid, meaning its carbon skeleton can be converted into pyruvate (B1213749) or intermediates of the citric acid cycle (TCA cycle). For instance, alanine (B10760859) aminotransferase can convert alanine to pyruvate. Alternatively, alanine can be converted to glutamate (B1630785), which can then be deaminated by glutamate dehydrogenase to yield α-ketoglutarate, a key intermediate in the TCA cycle. nih.gov The nitrogen liberated in this process can be incorporated into the urea (B33335) cycle for excretion. nih.gov Through these established pathways, the metabolic breakdown of this compound could contribute to cellular energy production and nitrogen homeostasis.

The transport of molecules across the cell membrane is a tightly regulated process essential for maintaining cellular homeostasis. youtube.com While small, nonpolar molecules can diffuse freely across the lipid bilayer, polar or larger molecules like this compound require protein channels or transporters. youtube.com This can occur via facilitated diffusion, which follows the concentration gradient, or active transport, which requires energy to move molecules against their concentration gradient. youtube.com

Given its structure as an amino acid derivative, this compound would likely utilize amino acid transport systems to enter cells. The ability of such transporters to recognize related structures is supported by research on inhibitors of Excitatory Amino Acid Transporters (EAATs). nih.gov EAATs are responsible for the reuptake of glutamate from the synaptic cleft. nih.gov Studies have shown that synthetic glutamate analogues containing an amide moiety can act as inhibitors of these transporters, indicating that the transporter's binding site can recognize and interact with the core amino acid structure even with modifications at the carboxyl end. nih.gov This suggests that this compound could be a substrate or modulator for one or more of the numerous amino acid transport systems in the cell.

Computational Chemistry and Theoretical Studies on 2s 2 Amino N Ethylpropanamide

Quantum Mechanical (QM) and Molecular Mechanics (MM) Approaches

The computational investigation of molecules like (2S)-2-amino-N-ethylpropanamide relies on two primary methodologies: Quantum Mechanics (QM) and Molecular Mechanics (MM). QM methods, such as Density Functional Theory (DFT), are derived from first principles and provide highly accurate descriptions of electronic structure and energy. nih.govresearchgate.net However, their computational cost is high. MM methods, on the other hand, use classical physics and parameterized force fields (like AMBER) to model molecular behavior at a lower computational expense, making them ideal for studying large systems or long-timescale dynamics, such as conformational changes. nih.govambermd.org Often, a hybrid QM/MM approach is employed, where a chemically significant region (like an enzyme active site) is treated with QM and the surrounding environment with MM. nih.govacs.org

The flexibility of this compound is defined by the rotation around its single bonds, particularly the backbone dihedral angles (Φ, Ψ) and the side-chain torsions. Conformational analysis aims to identify the molecule's stable, low-energy shapes (conformers) and the energy barriers between them. This is crucial as the molecule's conformation dictates its ability to interact with biological targets.

Computational techniques systematically rotate the bonds and calculate the potential energy of each resulting geometry, generating a potential energy surface (PES). frontiersin.org For a molecule like this, molecular mechanics is often used for an initial broad search, followed by higher-accuracy QM calculations (e.g., DFT or Møller-Plesset perturbation theory, MP2) to refine the energies of the most stable conformers. frontiersin.orgresearchgate.net Studies on the related alanine (B10760859) dipeptide show that specific combinations of Φ and Ψ angles are strongly preferred, leading to conformations like α-helices and β-sheets in larger peptides. nih.govgithub.com For this compound, the ethyl group on the amide nitrogen introduces further steric considerations, influencing the preferred orientations.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data representative of what a QM/MM analysis would yield.

Conformer ID Dihedral Angle Φ (°) Dihedral Angle Ψ (°) Relative Energy (kcal/mol) Population (%) at 298K
1 -75 +140 0.00 45.2
2 +70 -150 0.25 30.1
3 -150 +160 0.80 10.5
4 -60 -45 1.50 3.2

QM calculations are essential for understanding the electronic properties that govern the reactivity of this compound. bohrium.comnih.gov By solving the Schrödinger equation, these methods provide insights into the distribution of electrons within the molecule. Key parameters derived from these studies include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, it would show negative potential (red) around the electronegative oxygen of the carbonyl group, indicating a site for electrophilic attack, and positive potential (blue) near the amine hydrogens, indicating nucleophilic character. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, quantifying the effects of electronegative atoms and identifying reactive centers. researchgate.net

Table 2: Illustrative Calculated Electronic Properties for this compound (DFT B3LYP/6-31G)* This table presents hypothetical data representative of what a QM analysis would yield.

Property Value Interpretation
HOMO Energy -6.8 eV Indicates electron-donating capability of the amino group.
LUMO Energy +1.5 eV Indicates electron-accepting capability at the amide carbonyl.
HOMO-LUMO Gap 8.3 eV Suggests high kinetic stability. researchgate.net
Dipole Moment 3.5 D Reflects the molecule's overall polarity.
Mulliken Charge on Amine N -0.85 e Confirms the nucleophilic character of the primary amine.
Mulliken Charge on Carbonyl C +0.65 e Confirms the electrophilic character of the amide carbon.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping the entire pathway of a chemical reaction, including the formation of this compound from its precursors (e.g., a protected alanine and ethylamine). numberanalytics.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. rsc.org This allows chemists to understand reaction feasibility, predict byproducts, and optimize conditions.

The formation of the amide bond is a critical step that proceeds through a high-energy transition state (TS). Computational chemistry can locate the precise geometry and energy of this TS. researchgate.net For the reaction between an activated carboxylic acid (like an acyl boronate) and an amine, the TS typically involves a tetrahedral intermediate where the amine nitrogen is attacking the carbonyl carbon. rsc.org The calculated activation energy (the energy difference between the reactants and the TS) determines the reaction rate. Computational studies can compare different pathways—for example, uncatalyzed versus catalyzed reactions—to explain how catalysts lower the activation energy and accelerate amide bond formation. nih.gov

The "(2S)" designation indicates that the molecule is chiral, with a specific three-dimensional arrangement at the alpha-carbon. During synthesis, it is often critical to produce only this desired stereoisomer. Computational methods can predict and explain the stereochemical outcome of a reaction. researchgate.net This is achieved by modeling the reaction pathways leading to both the (S) and (R) products. The key is to calculate the energies of the two diastereomeric transition states. According to transition state theory, the product that is formed via the lower-energy transition state will be the major product. A small difference in activation energy (e.g., 1-2 kcal/mol) can lead to a high ratio of one stereoisomer over the other. This predictive power is invaluable for designing effective asymmetric syntheses.

In Silico Modeling of Molecular Interactions

To understand how this compound might function in a biological context, for instance as a drug candidate or a peptide building block, its interactions with macromolecules like proteins must be studied. In silico techniques such as molecular docking and molecular dynamics are used for this purpose. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target protein's active site. The algorithm samples many possible poses and scores them based on binding affinity, which is estimated from intermolecular forces like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. This can rapidly screen for potential biological targets.

Molecular Dynamics (MD) Simulations: MD provides a dynamic view of the ligand-protein complex over time. acs.orgnih.gov Starting from a docked pose, an MD simulation calculates the forces on all atoms and tracks their movements, revealing the stability of the binding pose, the role of water molecules, and conformational changes in both the ligand and the protein upon binding. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site This table presents hypothetical data representative of what an in silico docking study would yield.

Parameter Result Significance
Binding Energy -7.2 kcal/mol Indicates a stable binding interaction.
Hydrogen Bonds 3 Amine group donates H-bonds to Asp124; Carbonyl oxygen accepts H-bond from Arg88.
Hydrophobic Interactions 2 Alanine methyl group interacts with Val65; Ethyl group interacts with Leu91.
Predicted Inhibition Constant (Ki) 5.8 µM Suggests potential for moderate enzyme inhibition.

Modeling Interactions with Enzyme Active Sites

The biological activity of a molecule like this compound is often dependent on its ability to bind to the active site of a specific enzyme. Computational modeling is an essential technique for visualizing and understanding these interactions in three-dimensional space. nih.gov Methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict the most likely binding pose and the stability of the molecule within the enzyme's binding pocket. nih.gov

Molecular docking programs predict the preferred orientation of the ligand when bound to a protein target. researchgate.net For this compound, this involves positioning the molecule within the enzyme's active site and scoring the different poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The primary amine and the amide group of the compound are key features, as they can act as hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the active site.

Following docking, molecular dynamics simulations can be used to model the dynamic behavior of the ligand-enzyme complex over time. nih.gov These simulations provide insights into the stability of the binding pose and can reveal conformational changes in both the ligand and the protein that occur upon binding. nih.gov For instance, the ethyl group on the amide nitrogen introduces a degree of flexibility and hydrophobicity, which influences how the molecule settles into the binding pocket. Theoretical calculations can predict the rotational energy barrier for this group, indicating its mobility at physiological temperatures.

These models help explain the molecular basis for an enzyme's specificity and can guide the design of derivatives with improved binding characteristics. mdpi.com By identifying the key interacting residues, researchers can understand the structural requirements for effective binding.

Table 1: Key Modeled Interactions for this compound in Enzyme Active Sites

Interaction TypeMolecular Group on this compoundPotential Interacting Enzyme Residues
Hydrogen Bond Donor Primary Amine (-NH2)Aspartic Acid, Glutamic Acid, Serine
Hydrogen Bond Acceptor Amide Carbonyl (C=O)Arginine, Lysine, Serine, Threonine
Hydrophobic Interactions Ethyl Group (-CH2CH3), Methyl Group (-CH3)Leucine, Isoleucine, Valine, Phenylalanine
Van der Waals Forces Entire MoleculeVarious residues within the binding pocket

This table represents a generalized summary of potential interactions based on the functional groups of the molecule and common amino acid residues found in enzyme active sites.

Prediction of Binding Affinities for Propanamide Derivatives

A central goal of computational chemistry in drug design is the accurate prediction of binding affinity—the strength of the interaction between a ligand and its target protein. nih.govnih.gov This is often quantified as the dissociation constant (Kd), inhibition constant (Ki), or the Gibbs free energy of binding (ΔG). Computational methods for predicting binding affinity range from rapid scoring functions used in docking to more rigorous, but computationally expensive, free-energy calculations. nih.govresearchgate.net

For propanamide derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of related molecules with known binding affinities, a predictive model can be built based on molecular descriptors such as lipophilicity (e.g., XLogP), electronic properties, and steric parameters. nih.gov This allows for the rapid virtual screening of large libraries of hypothetical derivatives to prioritize which compounds to synthesize and test experimentally.

More advanced methods, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, calculate the free energy of binding from snapshots of a molecular dynamics simulation. chemrxiv.org These techniques provide a more detailed and often more accurate estimation of binding affinity by considering solvation effects and entropic contributions. nih.gov Recent advancements also leverage machine learning and neural network potentials to further enhance the accuracy of binding affinity predictions for novel derivatives. arxiv.orga-z.lu

By applying these predictive models, researchers can systematically explore how modifications to the this compound scaffold—such as altering the N-alkyl substituent or modifying the propanamide backbone—would likely impact its binding affinity for a given enzyme target. conicet.gov.ar For example, increasing the length of the N-alkyl chain could enhance hydrophobic interactions but might also introduce steric clashes, leading to a complex relationship between structure and affinity that these models can help to deconvolute. conicet.gov.ar

Table 2: Theoretical Comparison of Binding Affinity Predictors for Propanamide Derivatives

Compound NameMolecular FormulaModification from ParentPredicted XLogPTheoretical Binding Affinity (ΔG, kcal/mol)
This compound C5H12N2OParent Compound-0.6-7.5 (Reference)
(2S)-2-amino-N-methylpropanamideC4H10N2OShorter N-alkyl chain-1.0-7.1
(2S)-2-amino-N-propylpropanamideC6H14N2OLonger N-alkyl chain-0.1-7.8
(2S)-2-amino-N-isopropylpropanamideC6H14N2OBranched N-alkyl chain-0.2-7.3

Note: The XLogP values are computationally predicted. The theoretical binding affinity values are hypothetical and for illustrative purposes only, demonstrating how computational models might predict changes in binding energy based on structural modifications.

Sophisticated Analytical and Spectroscopic Characterization of 2s 2 Amino N Ethylpropanamide

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers a detailed view into the molecular architecture of (2S)-2-amino-N-ethylpropanamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring atoms. The predicted spectrum for this compound would show specific signals corresponding to the methyl, methine, ethyl, and amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the spin-spin coupling patterns (multiplicities) reveal adjacent non-equivalent protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, five unique carbon signals are expected, corresponding to the carbonyl carbon, the chiral α-carbon, the alaninyl methyl carbon, and the two carbons of the N-ethyl group. nih.gov The chemical shift of the carbonyl carbon is typically found significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges and analysis of related structures.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H ~ 7.0 - 8.0 Broad singlet -NH- (Amide)
¹H ~ 3.4 - 3.6 Quartet -CH- (α-carbon)
¹H ~ 3.2 - 3.4 Quintet/Multiplet -CH₂- (Ethyl)
¹H ~ 1.5 - 2.0 Broad singlet -NH₂ (Amine)
¹H ~ 1.2 - 1.4 Doublet -CH₃ (Alaninyl)
¹H ~ 1.0 - 1.2 Triplet -CH₃ (Ethyl)
¹³C ~ 173 - 176 Singlet C=O (Amide)
¹³C ~ 50 - 55 Singlet -CH- (α-carbon)
¹³C ~ 34 - 38 Singlet -CH₂- (Ethyl)
¹³C ~ 18 - 22 Singlet -CH₃ (Alaninyl)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which in turn allows for the confident determination of its elemental formula. The molecular formula for this compound is C₅H₁₂N₂O. nih.govscbt.com HRMS analysis provides an experimentally measured mass that can be compared to the calculated theoretical mass.

The calculated monoisotopic mass for C₅H₁₂N₂O is 116.094963011 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to this value would confirm the elemental composition, distinguishing it from other potential molecules with the same nominal mass.

Table 2: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₅H₁₂N₂O nih.govscbt.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine and secondary amide functionalities.

Key expected absorptions include N-H stretching vibrations for both the primary amine (-NH₂) and the secondary amide (-NH-), a strong C=O stretching vibration (Amide I band), and N-H bending vibrations (Amide II band).

Table 3: Characteristic IR Absorption Bands for this compound Frequency ranges are based on typical values for the specified functional groups.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric) Primary Amine 3300 - 3500
N-H Stretch Secondary Amide 3250 - 3450
C-H Stretch Alkyl (CH₃, CH₂) 2850 - 3000
C=O Stretch (Amide I) Secondary Amide 1630 - 1680
N-H Bend (Amide II) Secondary Amide 1510 - 1570

For a chiral molecule like this compound, confirming the absolute configuration at the stereocenter is paramount. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is the definitive method for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The (2S)-enantiomer is expected to produce a unique CD spectrum with characteristic positive or negative peaks, known as Cotton effects, at the wavelengths of electronic transitions of its chromophores (e.g., the n→π* transition of the amide carbonyl group). This spectral fingerprint provides experimental proof of the (S)-configuration, distinguishing it from its non-superimposable mirror image, the (R)-enantiomer, which would produce an equal and opposite CD spectrum.

Chromatographic and Separation Methodologies

Chromatographic techniques are indispensable for assessing the purity of a chemical compound. For chiral molecules, specialized methods are required to determine enantiomeric purity.

The chiral purity of this compound must be quantified to ensure that the sample is not contaminated with its (R)-enantiomer. Enantioselective chromatography, typically High-Performance Liquid Chromatography (HPLC), is the standard method for this analysis. nih.gov

This technique utilizes a Chiral Stationary Phase (CSP) that can interact differently with the two enantiomers. Polysaccharide-based CSPs, for instance, are widely used for the separation of amino acid derivatives. researchgate.net When a mixture of enantiomers is passed through the chiral column, one is retained longer than the other, resulting in their separation into two distinct peaks. The enantiomeric excess (e.e.) or chiral purity is then calculated by integrating the area of each peak. A high chiral purity is demonstrated by the presence of a single major peak for the (2S)-enantiomer with a minimal or non-existent peak for the (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography stands as a cornerstone for the analysis and purification of this compound, particularly for assessing its chemical and chiral purity. Chiral HPLC methods are indispensable for resolving the enantiomers of this compound, ensuring the desired stereochemical integrity, which is often crucial for its intended applications.

Research findings have demonstrated the efficacy of chiral stationary phases in achieving baseline separation of the (S) and (R) enantiomers. A commonly employed method utilizes a polysaccharide-based chiral column, such as a Chiralpak IA or similar, to facilitate this separation. The precise conditions, including the mobile phase composition and flow rate, are optimized to maximize resolution and ensure accurate quantification. For instance, a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) is frequently used, with the specific ratio adjusted to achieve optimal separation.

The enantiomeric excess (e.e.) of this compound can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram. A high enantiomeric excess, often exceeding 98%, is a critical quality attribute. The retention times for the enantiomers are characteristic under specific chromatographic conditions, allowing for their unambiguous identification.

Below is a representative data table summarizing typical HPLC conditions for the chiral analysis of this compound.

ParameterValue
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Chiralpak IA-3
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL
Retention Time (S)-enantiomer ~8.5 min
Retention Time (R)-enantiomer ~10.2 min

Note: Retention times are illustrative and can vary based on the specific instrument, column, and precise mobile phase composition.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, versatile, and cost-effective technique extensively used to monitor the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

In the context of synthesizing this compound, TLC is typically performed on silica (B1680970) gel or cellulose (B213188) plates. The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compounds to be separated. wisc.edu For amino acid derivatives like this compound, a common mobile phase is a mixture of butanol, acetic acid, and water. gavinpublishers.com This solvent system provides good separation between the starting materials (e.g., protected alanine) and the final amide product.

After developing the TLC plate, the separated spots are visualized. Since amino acid derivatives are often not colored, a staining reagent is required. Ninhydrin (B49086) is a common choice, which reacts with the primary amine group of this compound to produce a characteristic purple or violet spot. gavinpublishers.com The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying the components of the reaction mixture.

The following table outlines typical parameters for TLC analysis in monitoring the synthesis of this compound.

ParameterDescription
Stationary Phase Silica gel 60 F254 on aluminum backing
Mobile Phase n-Butanol : Acetic Acid : Water (4:1:1, v/v/v)
Application Starting materials and reaction mixture spotted on the baseline
Development In a closed chamber saturated with the mobile phase
Visualization Staining with 0.2% ninhydrin solution followed by gentle heating
Expected Rf (Product) ~0.5-0.6
Expected Rf (Starting Material) Varies based on protecting group

Note: The Rf value is dependent on the specific TLC plate, mobile phase composition, and experimental conditions.

Applications of 2s 2 Amino N Ethylpropanamide in Modern Chemical Research

Strategic Building Block in Organic Synthesis for Complex Molecules

(2S)-2-amino-N-ethylpropanamide serves as a valuable chiral building block in organic synthesis, providing a scaffold for the construction of more complex, stereochemically defined molecules. Derived from the natural amino acid L-alanine, it incorporates a fixed stereocenter, which is a crucial feature for creating enantiomerically pure target molecules.

The primary amino group is a key reactive handle, readily participating in a variety of chemical transformations. It can act as a nucleophile in substitution and addition reactions, allowing for the introduction of diverse functional groups. For instance, acylation, alkylation, and arylation of the amine enable the extension of the molecular framework. One of the most common applications of related chiral amino acid derivatives is in peptide synthesis, where the amine group of one unit reacts with the carboxylic acid of another. While not an amino acid itself, the N-protected derivative of this compound could theoretically serve as a capping agent or a non-standard unit in peptide chains.

Furthermore, derivatives such as N-phthaloyl-(S)-alanyl chloride, prepared from (S)-alanine, are powerful chiral acylating agents used in the kinetic resolution of racemic amines and the synthesis of optically active phosphonic acids. The synthetic utility of this compound lies in its ability to introduce a specific stereochemical and structural motif into a larger molecule, which is fundamental in the total synthesis of natural products and other complex organic targets.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
CAS Number71773-95-0
Molecular FormulaC₅H₁₂N₂O nih.gov
Molecular Weight116.16 g/mol nih.gov
IUPAC NameThis compound
SMILESCCNC(=O)C@HN

Precursor for Bioactive Molecules and Medicinal Chemistry Scaffolds

The structural framework of this compound makes it an attractive precursor for the synthesis of bioactive molecules and scaffolds in medicinal chemistry. A "precursor" in this context is a compound that is a part of the final drug molecule's structure. unodc.org Its inherent chirality is particularly important, as the biological activity of many drugs is dependent on their stereochemistry.

In drug discovery, this compound can be used to generate chemical libraries of related structures for screening against biological targets. The core structure can be systematically modified to explore the structure-activity relationship (SAR) of a new class of compounds. For example, research into novel agents for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress has utilized glycine-like amino acid scaffolds to produce potent and water-soluble benzamide (B126) analogs, demonstrating the utility of such simple chiral amide structures in developing new therapeutic modalities. nih.gov

Derivatives of alanine (B10760859) are being investigated for a range of potential therapeutic properties, including acting as inhibitors or modulators of specific enzymes and receptors. ontosight.ai The combination of a hydrogen bond donor (the amine), a hydrogen bond acceptor (the amide carbonyl), and a chiral center allows for specific three-dimensional interactions with protein binding sites. The ethylamide group can also influence properties like membrane permeability and metabolic stability.

Research Tools in Chemical Biology and Proteomics

This compound and similar derivatives are utilized as research tools in chemical biology and proteomics to investigate biological systems. scbt.comscbt.com In this context, they can serve as ligands in binding studies or as probes in biochemical assays to help elucidate metabolic pathways and cellular signaling.

Development of Chemical Probes for Protein-Protein Interaction (PPI) Studies

Chemical probes are small molecules used to study and manipulate protein function in a native cellular environment, complementing genetic approaches to target validation. mskcc.orgtandfonline.com An effective probe must potently and selectively engage its target. The development of such tools is a key activity in chemical biology and can pave the way for new therapeutics. nih.gov

While specific examples of this compound being used as a PPI probe are not prominent in the literature, its structure is amenable to such applications. It can serve as a fragment or starting point for the design of more complex probes. The primary amine provides a site for conjugation to other molecular fragments, reporter tags (like fluorophores or biotin), or reactive groups designed to covalently bind to a target protein. Its defined stereochemistry is critical for achieving selective interaction with one protein partner in a complex, thereby modulating the interaction in a controlled manner.

Utilization in Derivatization for Analytical Profiling

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the detection and quantification of small, polar molecules can be challenging. Aliphatic amines, like this compound, often lack a strong chromophore or fluorophore, making them difficult to detect using standard UV or fluorescence detectors. sigmaaldrich.com

To overcome this, chemical derivatization is employed. This process involves reacting the analyte with a labeling reagent to attach a tag that enhances detectability. The primary amine of this compound is an ideal site for such derivatization. Reagents can be chosen to improve chromatographic separation, increase ionization efficiency for mass spectrometry, and allow for sensitive detection. sigmaaldrich.comnih.gov

Table 2: Example Derivatization Reactions for Amine Analysis
Reagent TypePurposeExample ReagentDetection Method
Fluorogenic TagAdds a fluorescent group to the amine.2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)HPLC with Fluorescence Detection (HPLC-FL)
Charge-Tagging ReagentIntroduces a permanently charged group.Dimethylaminoacetyl chlorideLiquid Chromatography-Mass Spectrometry (LC-MS)

This table presents general methods applicable to primary amines like this compound.

Material Science Relevance: Polymeric and Oligomeric Constructs

In material science, amino acid derivatives are valuable monomers for the synthesis of polymers, particularly polyamides and polypeptides. These materials can exhibit useful properties such as biodegradability and the ability to form ordered secondary structures like β-sheets. ontosight.ainih.gov

The structure of this compound, containing both an amine and an amide group, makes it suitable for polymerization. For instance, a closely related compound, L-alanine ethyl ester, has been successfully polymerized into poly(L-alanine) using the enzyme papain. nih.gov This chemoenzymatic approach highlights a green chemistry route to producing polypeptides. The resulting poly(L-alanine) chains were shown to form β-sheets and self-assemble into fibrils, a property dependent on chain length. nih.gov

Similarly, this compound could potentially act as a monomer in polycondensation reactions. The formation of polyamides typically involves the reaction of a diamine with a dicarboxylic acid. youtube.com While this compound itself is not a diamine, it could be chemically modified to incorporate a second reactive group, or it could be used to form oligomers. The formation of a dipeptide derivative, l-Alanyl-l-alanine ethylamide, from the coupling of two alanine units demonstrates the feasibility of creating such oligomeric constructs. nih.gov These chiral, alanine-based oligomers and polymers are of interest for developing new biomaterials with controlled structures and functions.

Q & A

Basic: What are the optimal synthetic routes for (2S)-2-amino-N-ethylpropanamide, and how can purity be validated?

Methodological Answer:
The synthesis of chiral amides like this compound typically involves enantioselective methods. A plausible route includes:

  • Step 1 : Catalytic hydrogenation of a precursor (e.g., (2S)-2-nitropropanamide) using Pd/C under H₂ pressure (40 psi, ethanol solvent), followed by N-ethylation via nucleophilic substitution .
  • Step 2 : Purification via silica gel column chromatography (eluent: EtOAc/hexane gradient) to isolate the enantiomerically pure product.
  • Validation : Confirm purity and structure using ¹H/¹³C NMR (e.g., δ 1.2 ppm for ethyl CH₃, δ 3.4 ppm for amide NH) and mass spectrometry (expected [M+H]⁺ at m/z 145.1) .

Basic: How should researchers handle stability and storage conditions for this compound to ensure experimental reproducibility?

Methodological Answer:

  • Stability : Amides are prone to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies (pH 3–9 buffers, 40°C) to identify degradation pathways (e.g., amide bond cleavage) .
  • Storage : Store as a lyophilized powder at –20°C in airtight, light-resistant containers. For solutions, use anhydrous DMSO or ethanol (avoid aqueous buffers unless required) .

Advanced: What strategies are recommended for resolving contradictory biological activity data observed across different assay systems?

Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., pH, co-solvents):

  • Step 1 : Validate assay conditions using control compounds (e.g., known enzyme inhibitors) to rule out methodological artifacts .
  • Step 2 : Perform dose-response curves across multiple systems (e.g., cell-free vs. cell-based assays) to assess target engagement specificity.
  • Step 3 : Use molecular docking to predict binding modes in differing environments (e.g., solvent accessibility in hydrophobic pockets) .
  • Data Reconciliation : Apply statistical frameworks (ANOVA with post-hoc tests) to quantify inter-assay variability .

Advanced: How can computational modeling guide the design of derivatives targeting specific enzymatic interactions?

Methodological Answer:

  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic contacts) using crystal structures or homology models .
  • Derivative Design : Replace the ethyl group with bioisosteres (e.g., cyclopropyl for metabolic stability) while retaining stereochemistry. Validate via MD simulations (RMSD < 2 Å over 100 ns) .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 1–3) and reduce CYP450 inhibition risks .

Advanced: What analytical techniques are critical for characterizing stereochemical integrity during scale-up synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to confirm enantiomeric excess (>98%) .
  • Circular Dichroism (CD) : Compare the CD spectrum (e.g., 220–250 nm) to a reference standard to detect racemization .
  • X-ray Crystallography : Resolve absolute configuration if novel derivatives are synthesized .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing/powder handling .
  • Spill Management : Neutralize spills with activated carbon; avoid water to prevent hydrolysis .
  • Toxicity Screening : Conduct acute toxicity assays (e.g., zebrafish embryos) to establish preliminary safety thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.